![molecular formula C16H19IN2 B14269190 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide CAS No. 138048-67-6](/img/structure/B14269190.png)
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide is a pyridinium derivative known for its unique structural and functional properties. This compound consists of a pyridinium cation and an iodide anion, and it is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities .
Vorbereitungsmethoden
The synthesis of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The compound can be recrystallized from methanol to achieve high purity .
Analyse Chemischer Reaktionen
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Hydrogen Bonding: The compound forms hydrogen bonds with other molecules, which can influence its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound’s ability to form hydrogen bonds and its amphiphilic nature contribute to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide can be compared with other similar compounds, such as:
- (E)-2-[4-(dimethylamino)styryl]-1-methylpyridinium triiodide
- 2-[(E)-4-(diethylamino)styryl]-1-methyl-pyridinium iodide
- (E)-1-methyl-2-styrylpyridinium iodide
- 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate
These compounds share similar structural features but differ in their substituents and anions, which can influence their chemical and biological properties .
Eigenschaften
CAS-Nummer |
138048-67-6 |
|---|---|
Molekularformel |
C16H19IN2 |
Molekulargewicht |
366.24 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-7-5-4-6-15(16)9-8-14-10-12-18(3)13-11-14;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IDZUEKGRPSCLGV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14269108.png)
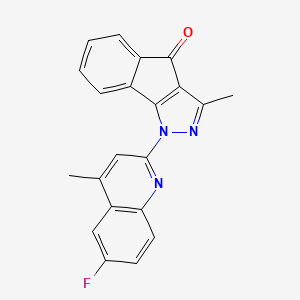
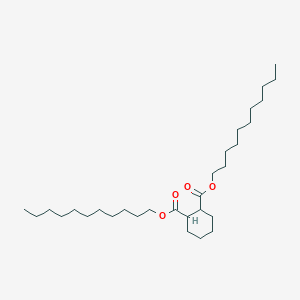


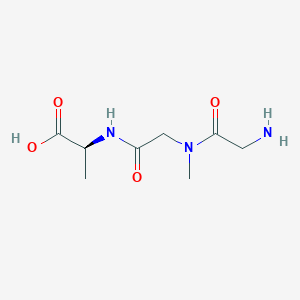
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)

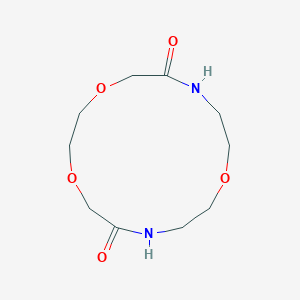
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
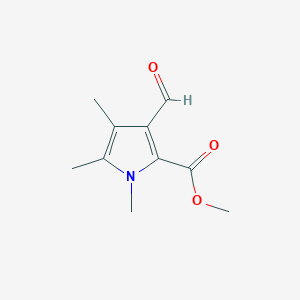
![1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione](/img/structure/B14269175.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)
